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molecular formula C12H15IO2 B8552177 3-(4-Iodomethyl-2-methyl-phenyl)-propionic acid methyl ester

3-(4-Iodomethyl-2-methyl-phenyl)-propionic acid methyl ester

Cat. No. B8552177
M. Wt: 318.15 g/mol
InChI Key: HNJZVOBPCZVKNY-UHFFFAOYSA-N
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Patent
US07259175B2

Procedure details

A mixture of 3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester (0.62 g, 2.98 mmol), triphenyl phosphine (0.86 g, 3.27 mmol) and dichloromethane (10 mL) is stirred at room temperature. A solution of iodine (0.83 g, 3.27 mmol) in benzene (5 mL) is added and the black mixture is stirred at room temperature 2 hr. The brown mixture is diluted with 10% aqueous sodium hydrogen sulfite (5 mL) and the resulting clear mixture is washed with ethyl acetate (3×50 mL). The combined extracts are dried over anhydrous magnesium sulfate, filtered and concentrated. The residue is purified via silica chromatography eluting with 9:1 hexanes:ethyl acetate to afford the title compound as a crystalline ivory solid, 0.68 g, 72%. MS M++1 319. The structure is confirmed by 1H NMR spectroscopy.
Name
3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[CH:8][C:7]=1[CH3:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.ClCCl.[I:38]I>C1C=CC=CC=1.S([O-])(O)=O.[Na+]>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][I:38])=[CH:8][C:7]=1[CH3:14] |f:5.6|

Inputs

Step One
Name
3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester
Quantity
0.62 g
Type
reactant
Smiles
COC(CCC1=C(C=C(C=C1)CO)C)=O
Name
Quantity
0.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the black mixture is stirred at room temperature 2 hr
Duration
2 h
WASH
Type
WASH
Details
the resulting clear mixture is washed with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica chromatography
WASH
Type
WASH
Details
eluting with 9:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
COC(CCC1=C(C=C(C=C1)CI)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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